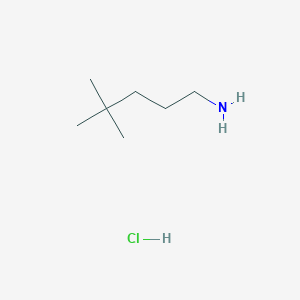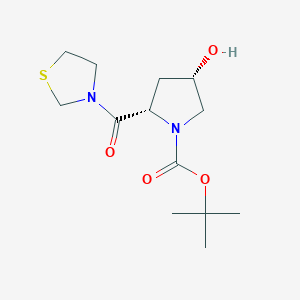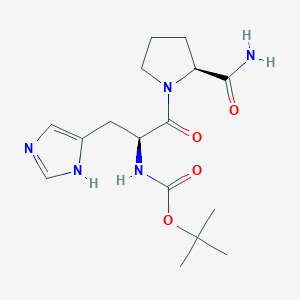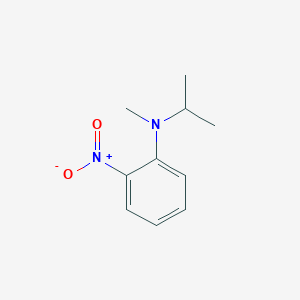
3,8-Di(thiophen-2-yl)-1,10-phenanthroline
Descripción general
Descripción
3,8-Di(thiophen-2-yl)-1,10-phenanthroline is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of two thiophene rings attached to a phenanthroline core. This compound is of significant interest in various fields of scientific research due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with thiophene derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like toluene or DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Di(thiophen-2-yl)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in chloroform or nitration using nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding dihydro derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings.
Aplicaciones Científicas De Investigación
3,8-Di(thiophen-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Mecanismo De Acción
The mechanism of action of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline core and the sulfur atoms of the thiophene rings. This coordination can lead to the formation of stable metal complexes with unique electronic and photophysical properties. These properties are exploited in various applications, such as catalysis, sensing, and photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,9-Di(thiophen-2-yl)-1,10-phenanthroline
- 4,7-Di(thiophen-2-yl)-1,10-phenanthroline
- 3,8-Di(furan-2-yl)-1,10-phenanthroline
Uniqueness
3,8-Di(thiophen-2-yl)-1,10-phenanthroline is unique due to the specific positioning of the thiophene rings at the 3 and 8 positions of the phenanthroline core. This positioning can influence the electronic properties and reactivity of the compound, making it distinct from other similar compounds. Additionally, the presence of thiophene rings can enhance the compound’s ability to participate in π-π stacking interactions, which is beneficial in applications such as organic electronics and sensing.
Propiedades
IUPAC Name |
3,8-dithiophen-2-yl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2S2/c1-3-17(23-7-1)15-9-13-5-6-14-10-16(18-4-2-8-24-18)12-22-20(14)19(13)21-11-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXODWQOXSIVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743575 | |
| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753491-32-6 | |
| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)


